molecular formula C20H30N2O5 B151299 (2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid CAS No. 42538-01-2

(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid

Cat. No.: B151299
CAS No.: 42538-01-2
M. Wt: 378.5 g/mol
InChI Key: QJJULDSUCQXEDB-OTRWWLKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid is a dipeptide derivative that features a benzyloxycarbonyl (Cbz) protecting group. This compound is of interest in organic synthesis, particularly in peptide chemistry, due to its stability and the ease with which the protecting group can be removed under mild conditions .

Biochemical Analysis

Biochemical Properties

The compound (2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid plays a role in biochemical reactions. It is a substrate used to differentiate, characterize, and kinetically analyze various carboxypeptidase enzymes . Carboxypeptidases are proteases that hydrolyze the peptide bond of an amino acid at the carboxy-terminal end of a protein or peptide. This process is vital in protein catabolism and regulation of biological processes .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that dipeptides and their derivatives can have various effects on cells. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a dipeptide derivative, it may interact with various biomolecules, including enzymes and proteins, through binding interactions . These interactions could potentially lead to changes in gene expression or enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of peptides can be influenced by various factors, including temperature, pH, and the presence of enzymes .

Metabolic Pathways

It is known that peptides can be metabolized through various pathways, often involving enzymes such as peptidases .

Transport and Distribution

Peptides are generally transported across cell membranes through specific transporters .

Subcellular Localization

Peptides can be localized to various subcellular compartments, depending on their function and the presence of targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid typically involves the protection of the amino group of L-isoleucine using benzyl chloroformate (Cbz-Cl). The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-methylpentanoic acid is unique due to its specific amino acid composition, which imparts distinct properties in terms of hydrophobicity and steric hindrance. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-5-13(3)16(18(23)21-17(19(24)25)14(4)6-2)22-20(26)27-12-15-10-8-7-9-11-15/h7-11,13-14,16-17H,5-6,12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t13-,14-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJULDSUCQXEDB-OTRWWLKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195328
Record name N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42538-01-2
Record name L-Isoleucine, N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42538-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042538012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-((Benzyloxy)carbonyl)-L-isoleucyl)-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[(benzyloxy)carbonyl]-L-isoleucyl]-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.